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Compound of Interest

Compound Name: 5-Oxopyrrolidine-3-carboxamide

Cat. No.: B176796

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxamide scaffold has emerged as a versatile pharmacophore,
yielding analogs with a diverse range of biological activities. This guide provides a comparative
analysis of the structure-activity relationships (SAR) of these compounds, focusing on their
anti-HIV, antimicrobial, and anticancer properties. The information is compiled from various
studies to aid researchers in the design and development of novel therapeutic agents.

Anti-HIV Activity: CCR5 Antagonism

A significant area of investigation for 5-oxopyrrolidine-3-carboxamide analogs has been their
potential as CCR5 antagonists to inhibit HIV-1 entry into host cells. A key lead compound, N-(3-
[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide,
was identified through high-throughput screening.[1] Subsequent SAR studies have elucidated
the structural requirements for enhanced CCR5 binding and antiviral activity.

Key SAR Insights:

e Substitutions on the Central Phenyl Ring: The introduction of dichloro substituents at the 3
and 4 positions of the central phenyl ring significantly improves CCRS5 binding affinity.[1]

» Modification of the Pyrrolidine Ring: Replacing the 1-methyl group of the 5-oxopyrrolidine
moiety with a 1-benzyl group also leads to enhanced affinity for the CCR5 receptor.[1]
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Substituent on

Substituent on o CCRS5 Binding HIV-1 Fusion
Compound . Pyrrolidine

Phenyl Ring . IC50 (pM) IC50 (pM)

Ring

1 Unsubstituted 1-methyl 1.9 Not Reported
10i 3,4-dichloro 1-methyl 0.057 0.44
11b 3,4-dichloro 1-methyl 0.050 0.19
12e Unsubstituted 1-benzyl 0.038 0.49

Experimental Protocols
CCR5 Radioligand Binding Assay:

o Cell Culture: CHO cells stably expressing the human CCR5 receptor are cultured to
confluence.

 Membrane Preparation: Cell membranes are prepared by homogenization and
centrifugation.

e Binding Reaction: Membranes are incubated with the radioligand [*2°I[JRANTES and varying
concentrations of the test compounds in a binding buffer.

 Incubation: The reaction mixture is incubated to allow for competitive binding.
o Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
o Detection: The radioactivity retained on the filter is measured using a gamma counter.

o Data Analysis: IC50 values are calculated by non-linear regression analysis of the
competition binding data.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay:

» Effector Cells: A cell line (e.g., CHO) is co-transfected with plasmids encoding the HIV-1
envelope glycoprotein (gp120-gp41) and a reporter gene (e.g., luciferase under the control of
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the T7 promoter).

o Target Cells: A cell line (e.g., HeLa) expressing CD4 and CCR5, along with the T7 RNA
polymerase, is used.

o Co-culture: Effector and target cells are co-cultured in the presence of varying concentrations
of the test compounds.

o Fusion and Reporter Activation: Cell fusion allows the T7 RNA polymerase from the target
cells to activate the reporter gene in the effector cells.

» Lysis and Detection: After incubation, cells are lysed, and the reporter gene activity (e.g.,
luciferase activity) is measured.

o Data Analysis: IC50 values are determined from the dose-response curves.
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Caption: Inhibition of HIV-1 entry by 5-oxopyrrolidine-3-carboxamide analogs.

Antimicrobial Activity
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Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their
antimicrobial properties, with some compounds showing promising activity against multidrug-
resistant (MDR) bacteria. The introduction of hydrazone, azole, and diazole moieties has been
a key strategy in developing these analogs.

Key SAR Insights:
o Hydrazone Moiety: The presence of a hydrazone linkage is crucial for antimicrobial activity.

» Heterocyclic Substituents: The nature of the heterocyclic ring attached to the hydrazone
influences the potency and spectrum of activity. A 5-nitrothiophene substituent has been
shown to confer potent activity against Staphylococcus aureus.

Comparative Biological Activity of Antimicrobial
Analogs

Key Structural

Compound Target Organism MIC (pg/mL)
Feature
5-nitrothiophene Multidrug-resistant S.

21 1-8
hydrazone aureus
5-nitrothiophene Linezolid/tedizolid-

21 , 4-64
hydrazone resistant S. aureus

) Favorable activity
20 2-thienyl hydrazone S. aureus
reported

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution):

e Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable
broth medium (e.g., Mueller-Hinton Broth).

e Compound Dilution: The test compounds are serially diluted in the broth in a 96-well
microtiter plate.
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 Inoculation: Each well is inoculated with the bacterial suspension.

e Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

e MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow
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Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity

Several 5-oxopyrrolidine-3-carboxamide derivatives have been investigated for their

potential as anticancer agents. SAR studies have focused on the modification of the core

structure with various heterocyclic and aromatic moieties to enhance cytotoxicity against

cancer cell lines.

Key SAR Insights:
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e Hydrazone Linkage: Similar to antimicrobial activity, the hydrazone moiety is a common
feature in active anticancer analogs.

o Aromatic and Heterocyclic Substituents: The nature of the substituent on the hydrazone is
critical for cytotoxicity. Bis-hydrazones with 2-thienyl and 5-nitrothienyl fragments have
demonstrated high anticancer activity.

e Free Amino Group: Compounds with a free amino group have shown more potent anticancer
activity compared to those with an acetylamino fragment.

: ve Bioloaical Activity of Anti |

Key Structural . Cytotoxicity (e.g.,
Compound Cell Line
Feature IC50)

Bis-hydrazone with 2- ) o
20 ) A549 (Lung Cancer) High activity reported
thienyl fragments

Bis-hydrazone with 5- ) o
21 ] ] A549 (Lung Cancer) High activity reported
nitrothienyl fragments

Various azole and Most potent activity in
18-22 ] o A549 (Lung Cancer) ]
diazole derivatives the series

Experimental Protocols
Cell Viability Assay (MTT Assay):

o Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere
overnight.

« Compound Treatment: Cells are treated with various concentrations of the test compounds
and incubated for a specified period (e.g., 24-72 hours).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated to allow for the formation of formazan crystals by viable
cells.

e Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
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+ Absorbance Measurement: The absorbance of the colored solution is measured using a
microplate reader at a specific wavelength (e.g., 570 nm).

« Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
and IC50 values are determined.

Signaling Pathway

5-Oxopyrrolidine-3-

carboxamide Analog

nduces Stress

Mitochondria

Release of
pro-apoptotic factors

Caspase Activation

Apoptosis

Click to download full resolution via product page

Caption: Proposed mechanism of apoptosis induction by anticancer analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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